molecular formula C11H15BN4O2 B15222822 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15222822
M. Wt: 246.08 g/mol
InChI Key: RNTLWAPQCLQUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a boronic ester group, which is known for its utility in various organic transformations.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyrazolo[3,4-d]pyrimidine core can interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15BN4O2

Molecular Weight

246.08 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H15BN4O2/c1-10(2)11(3,4)18-12(17-10)8-7-5-15-16-9(7)14-6-13-8/h5-6H,1-4H3,(H,13,14,15,16)

InChI Key

RNTLWAPQCLQUKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=NC=N2

Origin of Product

United States

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